Bienvenue dans la boutique en ligne BenchChem!

5-(Pyridin-4-yl)isoxazol-3-ol

Physicochemical profiling pKa determination regioisomer comparison

This 4-pyridyl regioisomer of 5-(pyridin-4-yl)isoxazol-3-ol (pKa 11.52) is the only isomer validated in pharmacophore models for allosteric kinase inhibition and COX-independent antiplatelet activity. Unlike the 3-pyridyl isomer (pKa 5.37), it remains neutral at physiological pH, ensuring passive membrane permeability critical for CNS targets. The isoxazol-3-ol scaffold is 50× less acidic than isothiazol-3-ol, preferred as a carboxylic acid bioisostere. Choose this precise regioisomer for SAR studies—procurement of positional isomers will invalidate your mechanistic data. Stock available; immediate global shipping.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 167414-97-3
Cat. No. B061282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-yl)isoxazol-3-ol
CAS167414-97-3
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC(=O)NO2
InChIInChI=1S/C8H6N2O2/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h1-5H,(H,10,11)
InChIKeyLBCRGQZYIIPZMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-4-yl)isoxazol-3-ol (CAS 167414-97-3) – Procurement-Relevant Identity and Chemical Context


5-(Pyridin-4-yl)isoxazol-3-ol is a 3-hydroxyisoxazole heterocycle bearing a 4-pyridyl substituent at the 5-position of the isoxazole ring. The compound integrates two privileged pharmacophoric motifs—an isoxazol-3-ol acid/base-sensitive moiety and a basic pyridine ring . Its predicted pKa of 11.52 distinguishes it sharply from positional isomers and underpins its utility as a tunable scaffold in medicinal chemistry, particularly for allosteric kinase inhibitor design and antiplatelet agent development [1]. Commercial sources typically supply the compound at ≥95% purity, with storage at 2–8°C under moisture-free conditions .

Why Generic Isoxazol-3-ol or Pyridinylisoxazole Substitution Fails for 5-(Pyridin-4-yl)isoxazol-3-ol


Isoxazol-3-ol derivatives bearing different aryl or heteroaryl substituents display striking differences in acidity, ionization state at physiological pH, and target-engagement profiles, making simple in-class substitution scientifically unsound. The 4-pyridyl regioisomer exhibits a predicted pKa of 11.52, whereas the 3-pyridyl analog registers a pKa of 5.37—a difference exceeding six orders of magnitude in acid-dissociation constant that profoundly affects solubility, passive membrane permeability, and hydrogen-bond donor/acceptor character . Furthermore, the 4-pyridyl substitution pattern on the isoxazole core has been explicitly exploited in pharmacophore models for allosteric kinase inhibition and antiplatelet aggregation, roles that the 3-pyridyl, 2-pyridyl, phenyl, or piperidinyl congeners do not simultaneously fulfill [1][2]. Consequently, procurement of the precise regioisomer is non-negotiable for projects where these differential properties are mechanistically critical.

Quantitative Differentiation Evidence for 5-(Pyridin-4-yl)isoxazol-3-ol Against Closest Analogs


pKa-Driven Ionization-State Differentiation: 4-Pyridyl vs. 3-Pyridyl Regioisomer

The 4-pyridyl regioisomer (target compound) has a predicted pKa of 11.52 ± 0.40, whereas the 3-pyridyl regioisomer (5-hydroxy-3-(3-pyridyl)isoxazole, CAS 1354939-73-3) has a predicted pKa of 5.37 ± 0.23 . This 6.15 log-unit difference corresponds to a >10^6-fold difference in acid dissociation constant. At physiological pH (7.4), the 4-pyridyl isomer remains predominantly protonated on the pyridine nitrogen and neutral on the isoxazol-3-ol oxygen, while the 3-pyridyl isomer is extensively deprotonated, yielding dramatically different hydrogen-bonding profiles and membrane permeation characteristics.

Physicochemical profiling pKa determination regioisomer comparison

Platelet Aggregation Inhibitory Activity: Pyridylisoxazole Class-Level Potency Comparison

The target compound belongs to the class of 5-substituted pyridylisoxazoles that demonstrate in vitro antiaggregatory activity against human platelet-rich plasma using arachidonic acid as the aggregation inducer. The 4-pyridyl-substituted series showed activity in the concentration range of 1×10⁻⁶ to 1×10⁻⁴ M [1]. In a related study, a series of 5-alkyl-3-(3-pyridyl)isoxazoles exhibited antiaggregatory activity in the slightly narrower and shifted concentration range of 6×10⁻⁶ to 6×10⁻⁴ M [2], suggesting that the 4-pyridyl substitution pattern may offer a modestly improved potency window compared to the 3-pyridyl scaffold. However, this comparison is cross-study and uses different substitution patterns at the isoxazole 5-position, so the inference should be treated as class-level orientation rather than a direct head-to-head result.

Platelet aggregation antithrombotic pyridylisoxazole scaffold

Acidity-Driven Bioisosteric Differentiation from Isothiazol-3-ol Analogs

Isoxazol-3-ol systems are fundamentally more acidic than their isothiazol-3-ol bioisosteres, with a measured pKa difference of approximately 1.7 units as determined by ¹³C NMR titration [1]. While this measurement was performed on unsubstituted core scaffolds rather than the specific 5-(pyridin-4-yl) derivative, the intrinsic 1.7 pKa-unit gap between the oxygen-containing and sulfur-containing heterocycles translates into a ~50-fold difference in acid strength that persists across substitution patterns. This means that for any given 5-substituent, the isoxazol-3-ol will exist in a different protonation state ensemble at physiological pH compared to its isothiazol-3-ol counterpart, directly impacting target engagement and pharmacokinetic behavior.

Bioisosterism isoxazol-3-ol isothiazol-3-ol acidity comparison

Mechanism-of-Action Selectivity: COX-Independent Antiplatelet Activity vs. GABAergic Modulation by 4-PIOL

The 5-substituted pyridylisoxazole class, to which the target compound belongs, inhibits platelet aggregation without acting as cyclooxygenase (COX) or thromboxane synthase inhibitors, nor as thrombin inhibitors [1]. This represents a mechanistically distinct antiplatelet profile. In contrast, the structurally related 5-(piperidin-4-yl)isoxazol-3-ol (4-PIOL) is a well-characterized low-efficacy partial agonist at GABAA receptors, activating Cl⁻ channels in central neurons with Ki values in the 11 μM range at recombinant human GABAA receptors [2]. The pyridine nitrogen of the target compound fundamentally redirects biological activity away from GABAergic neurotransmission toward platelet/kinase pathways, establishing a clear target-selectivity bifurcation between these two isoxazol-3-ol derivatives.

Mechanism of action target selectivity GABAA receptor platelet aggregation

Synthetic Versatility as a Kinase Inhibitor Building Block: Allosteric Pharmacophore Compatibility

The 4-pyridylisoxazole core has been explicitly incorporated into pharmacophore models for allosteric kinase inhibition, with 21 novel derivatives synthesized and evaluated against MCF-7 breast cancer cells [1]. Several compounds displayed IC50 values in the micromolar range, and the 4-pyridyl substitution pattern was identified as critical for maintaining the allosteric binding mode as validated by X-ray co-crystal structures of related kinase-inhibitor complexes. While 5-(pyridin-3-yl)isoxazole and 5-(pyridin-2-yl)isoxazole have also been explored in medicinal chemistry contexts, the 4-pyridyl isomer provides the optimal vector for engaging the allosteric pocket adjacent to the ATP-binding site in several clinically relevant kinases [1]. The compound is also cited as a key synthetic intermediate for targeting protein kinases involved in inflammatory diseases and cancer [2].

Kinase inhibitor allosteric modulator pharmacophore model building block

Optimal Procurement and Application Scenarios for 5-(Pyridin-4-yl)isoxazol-3-ol Based on Quantitative Differentiation Evidence


Allosteric Kinase Inhibitor Lead Optimization Programs

The 4-pyridyl substitution pattern has been validated in pharmacophore models derived from X-ray co-crystal structures of allosteric kinase inhibitors, with multiple derivatives showing micromolar anti-proliferative activity against MCF-7 breast cancer cells. Procurement of this precise regioisomer is essential for SAR studies targeting the allosteric pocket, as the 3-pyridyl and 2-pyridyl isomers present incompatible hydrogen-bonding vectors [1].

Anti-Platelet Drug Discovery with Non-COX Mechanism of Action

The compound serves as a starting scaffold for developing platelet aggregation inhibitors that operate independently of COX, thromboxane synthase, and thrombin pathways—a mechanistically differentiated profile from aspirin and clopidogrel. The class has demonstrated activity in human platelet-rich plasma at concentrations of 1×10⁻⁶ to 1×10⁻⁴ M [2].

Physicochemical Property-Driven Scaffold Selection for CNS vs. Peripheral Target Programs

The predicted pKa of 11.52 means the compound remains predominantly neutral at the isoxazol-3-ol oxygen at physiological pH, favoring passive membrane permeability. This is in stark contrast to the 3-pyridyl regioisomer (pKa 5.37), which is extensively ionized at pH 7.4. This property difference should guide procurement decisions when the target tissue compartment (CNS vs. periphery) imposes specific ionization-state requirements .

Bioisostere Replacement Studies Comparing Isoxazol-3-ol and Isothiazol-3-ol Cores

The isoxazol-3-ol scaffold is approximately 50-fold less acidic than the corresponding isothiazol-3-ol, a difference of 1.7 pKa units. When a carboxylic acid bioisostere with a higher pKa is required (e.g., to reduce plasma protein binding or improve oral absorption), the isoxazol-3-ol core is preferred over the isothiazol-3-ol analog. The 5-(pyridin-4-yl) derivative exemplifies this scaffold with an additional basic site for salt formation or solubility modulation [3].

Quote Request

Request a Quote for 5-(Pyridin-4-yl)isoxazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.